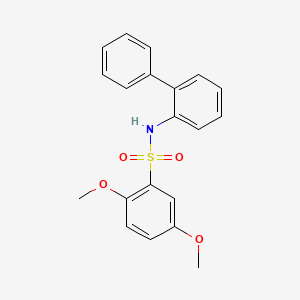
3-chloro-4-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide is a chemical compound that belongs to the class of amide compounds. It is also known as CFME or Compound 1. This compound has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of CFME is not yet fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms. CFME is also thought to work by blocking the production of inflammatory mediators, which reduces inflammation and pain.
Biochemical and Physiological Effects:
CFME has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms. CFME has also been found to reduce inflammation and pain. It has been studied for its potential use in the treatment of various diseases, including cancer, fungal and bacterial infections, and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CFME has several advantages for lab experiments. It is easy to synthesize and has a high yield. CFME is also stable and has a long shelf life. However, CFME has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. CFME is also toxic and should be handled with care.
Zukünftige Richtungen
CFME has shown promising results in scientific research, and there are several future directions for its study. One possible direction is to study the mechanism of action of CFME in more detail. This will help to understand how CFME works and how it can be used to develop new drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of CFME. This will help to determine the optimal dosage and administration route for CFME. Finally, CFME can be studied for its potential use in combination therapy with other drugs. This will help to develop new treatment strategies for various diseases.
Synthesemethoden
The synthesis of CFME involves the reaction of 3-chloro-4-fluoroaniline and N-methyl-2-hydroxyethylamine in the presence of a coupling agent. The reaction is carried out under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
CFME has shown potential applications in the pharmaceutical industry. It has been found to have anticancer activity and has been tested against various cancer cell lines. CFME has also been found to have antifungal and antibacterial activity. It has been tested against various fungal and bacterial strains and has shown promising results. CFME has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-13(4-5-14)10(15)7-2-3-9(12)8(11)6-7/h2-3,6,14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNDEQXJMCUJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)



![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627683.png)
![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)
![(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7627695.png)


![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)